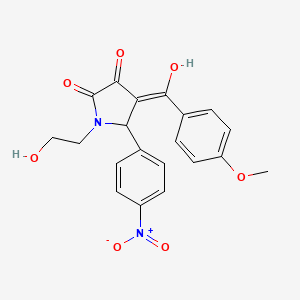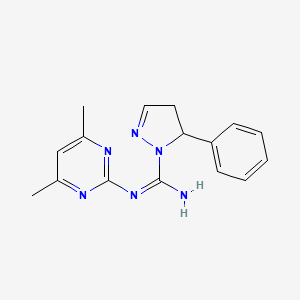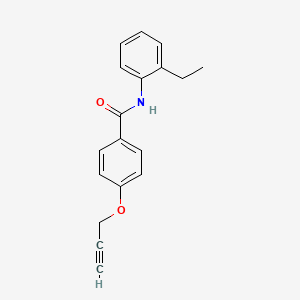![molecular formula C21H22N2O2 B5432242 N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5432242.png)
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, commonly known as JNJ-5207852, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用机制
JNJ-5207852 acts as a selective CB2 receptor antagonist. It binds to the receptor and prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, which are known to activate the receptor. By blocking the CB2 receptor, JNJ-5207852 can modulate various physiological and pathological processes that are mediated by the receptor.
Biochemical and Physiological Effects
JNJ-5207852 has been shown to have various biochemical and physiological effects in preclinical studies. One of the major effects is its anti-inflammatory activity. JNJ-5207852 has been shown to reduce inflammation in various animal models of inflammation, including arthritis, colitis, and neuropathic pain. It has also been shown to reduce pain in various animal models of pain, including neuropathic pain and inflammatory pain.
实验室实验的优点和局限性
JNJ-5207852 has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for CB2 receptor, which allows for specific modulation of CB2-mediated processes. This selectivity also reduces the potential for off-target effects that may confound the interpretation of experimental results. However, one of the limitations is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experimental setups, such as in vitro assays that require aqueous solutions.
未来方向
JNJ-5207852 has several potential future directions for scientific research. One of the major areas of interest is its potential as a therapeutic agent for various diseases, including inflammation, pain, and cancer. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans. Additionally, JNJ-5207852 can be used as a tool compound to study the physiological and pathological processes mediated by CB2 receptor. Further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential drug targets for therapeutic intervention.
Conclusion
In conclusion, JNJ-5207852 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective CB2 receptor antagonist and has been shown to modulate various physiological and pathological processes mediated by the receptor. While it has several advantages and limitations for lab experiments, it has several potential future directions for scientific research. Further studies are needed to determine its safety and efficacy in humans and to elucidate the molecular mechanisms underlying its effects.
合成方法
JNJ-5207852 is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form 3-methyl-1-benzofuran-2-yl chloride. This intermediate is then reacted with 3-pyrrolidinecarboxylic acid to produce the final product, JNJ-5207852. The compound is typically prepared as a hydrochloride salt for ease of handling and storage.
科学研究应用
JNJ-5207852 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the major areas of interest is its potential as a modulator of the cannabinoid receptor type 2 (CB2). CB2 is a G protein-coupled receptor that is primarily expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. JNJ-5207852 has been shown to selectively bind to CB2 and modulate its activity, making it a potential therapeutic agent for various diseases.
属性
IUPAC Name |
N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-16-6-4-5-9-19(16)25-20(14)13-23-21(24)18-8-3-2-7-17(18)15-10-11-22-12-15/h2-9,15,22H,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRMBBJVCSZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3=CC=CC=C3C4CCNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-imidazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432173.png)

![3-(2-{[1-(hydroxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432184.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyrimidin-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5432192.png)

![5-nitro-6-{2-[3-(2-phenoxyethoxy)phenyl]vinyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5432204.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5432223.png)
![7-acetyl-6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5432227.png)
![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5432233.png)
![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5432237.png)